![molecular formula C12H11NO6S B13714816 2-[(1,1-Dioxo-1-benzothiophen-3-yl)methoxycarbonylamino]acetic acid](/img/structure/B13714816.png)
2-[(1,1-Dioxo-1-benzothiophen-3-yl)methoxycarbonylamino]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Bsmoc-glycine is a derivative of glycine, an amino acid, where the amino group is protected by a benzenesulfonylmethoxycarbonyl (Bsmoc) group. This compound is primarily used in peptide synthesis due to its stability and ease of removal under specific conditions. It appears as white to cream-colored crystals or powder and has a melting point range of 159.0-165.0°C .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Bsmoc-glycine involves multiple steps. One common method includes:
Step 1: Reacting glycine with benzenesulfonyl chloride in the presence of a base such as sodium hydroxide to form N-benzenesulfonyl glycine.
Industrial Production Methods: Industrial production of N-Bsmoc-glycine typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions: N-Bsmoc-glycine undergoes various chemical reactions, including:
Substitution Reactions: The Bsmoc group can be selectively removed under acidic conditions, making it useful in peptide synthesis.
Oxidation and Reduction: While the Bsmoc group is stable under mild oxidative and reductive conditions, extreme conditions can lead to its cleavage.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane is commonly used to remove the Bsmoc group.
Oxidation: Mild oxidizing agents like sodium perborate can be used without affecting the Bsmoc group.
Major Products:
Wissenschaftliche Forschungsanwendungen
N-Bsmoc-glycine is widely used in scientific research, particularly in:
Chemistry: As a protected amino acid in peptide synthesis, allowing for the sequential addition of amino acids without unwanted side reactions.
Biology: In the study of protein structure and function, where it helps in the synthesis of specific peptides and proteins.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for various applications, including enzyme inhibitors and diagnostic tools
Wirkmechanismus
The primary mechanism of action of N-Bsmoc-glycine involves its role as a protected amino acid in peptide synthesis. The Bsmoc group protects the amino group during the synthesis process, preventing unwanted reactions. Upon completion of the synthesis, the Bsmoc group can be selectively removed under acidic conditions, revealing the free amino group for further reactions .
Vergleich Mit ähnlichen Verbindungen
N-Boc-glycine: Another protected form of glycine where the amino group is protected by a tert-butoxycarbonyl (Boc) group.
N-Cbz-glycine: Here, the amino group is protected by a benzyloxycarbonyl (Cbz) group.
N-Fmoc-glycine: The amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group.
Comparison:
Stability: N-Bsmoc-glycine is more stable under acidic conditions compared to N-Boc-glycine but less stable than N-Fmoc-glycine.
Ease of Removal: The Bsmoc group can be removed under milder conditions compared to the Boc group, making it advantageous in certain synthetic applications.
Eigenschaften
Molekularformel |
C12H11NO6S |
|---|---|
Molekulargewicht |
297.29 g/mol |
IUPAC-Name |
2-[(1,1-dioxo-1-benzothiophen-3-yl)methoxycarbonylamino]acetic acid |
InChI |
InChI=1S/C12H11NO6S/c14-11(15)5-13-12(16)19-6-8-7-20(17,18)10-4-2-1-3-9(8)10/h1-4,7H,5-6H2,(H,13,16)(H,14,15) |
InChI-Schlüssel |
VWCUGFUWQVWBHM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CS2(=O)=O)COC(=O)NCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


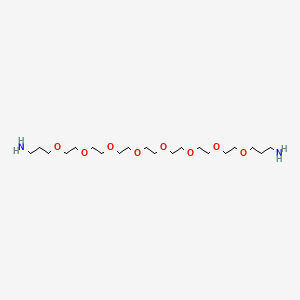
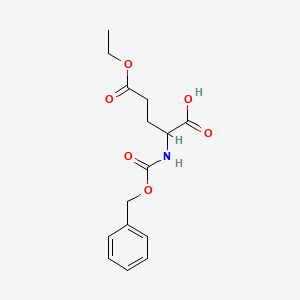
![N-Boc-4-[bis(2-hydroxyethyl-d4)amino]-L-phenylalanine Methyl Ester](/img/structure/B13714753.png)
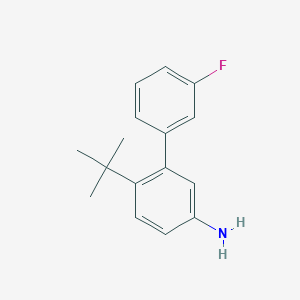
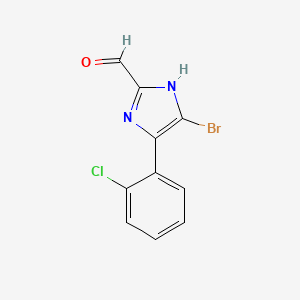
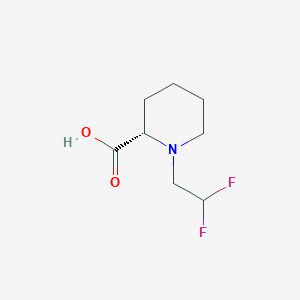
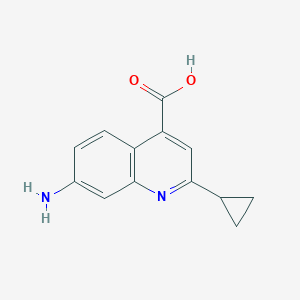

![1-Boc-pyrazolo[3,4-c]pyridin-7(6H)-one](/img/structure/B13714789.png)
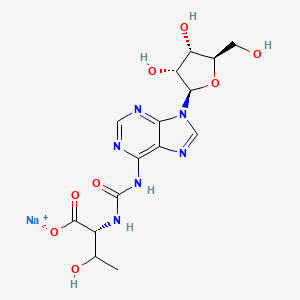
![N-Cbz-2-[3-(Benzyloxy)-1-azetidinyl]ethanamine](/img/structure/B13714795.png)

![Ethyl-[3-fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13714805.png)

